2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile
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Overview
Description
. This compound is characterized by the presence of a piperidine ring, a benzonitrile group, and a hydroxyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile typically involves the reaction of 4-hydroxypiperidine with a benzonitrile derivative under controlled conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction between 4-hydroxypiperidine and a benzonitrile derivative . The reaction is usually carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as the use of ionic liquids as solvents and catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: The major product is 2-((4-oxopiperidin-1-yl)methyl)benzonitrile.
Reduction: The major product is 2-((4-aminopiperidin-1-yl)methyl)benzonitrile.
Substitution: The products vary depending on the electrophile used.
Scientific Research Applications
2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as a positive regulator of T-cell coactivation by binding to proteins such as ADA, CAV1, IGF2R, and PTPRC . This binding can induce T-cell proliferation and NF-kappa-B activation, which are important processes in immune response and inflammation.
Comparison with Similar Compounds
2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds also contain a nitrogen heterocycle and are widely used in medicinal chemistry for their biological activities.
Piperidine derivatives: These compounds share the piperidine ring structure and are known for their diverse pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse scientific sources.
Chemical Structure and Synthesis
The molecular formula of this compound is C13H16N2O, with a molecular weight of 216.28 g/mol. The compound features a piperidine ring with a hydroxyl group at the 4-position, linked to a benzonitrile group. The synthesis typically involves the reaction of 4-hydroxypiperidine with a benzonitrile derivative under conditions that facilitate nucleophilic substitution or condensation reactions, often utilizing potassium carbonate in dimethyl sulfoxide at elevated temperatures.
Antiviral Properties
Recent studies have highlighted the compound's role as a precursor in the synthesis of derivatives that act as Hepatitis C Virus (HCV) entry inhibitors. The derivatives exhibit high potency, primarily attributed to their inhibitory effects on the virus entry stage. This suggests that this compound may serve as a scaffold for developing antiviral agents.
Neuroprotective Effects
Compounds containing piperidine derivatives have shown neuroprotective properties, indicating their potential in treating neurodegenerative diseases such as Alzheimer's disease. Specifically, they may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the brain. The presence of the hydroxyl group in this compound may enhance its solubility and bioavailability, further contributing to its pharmacological profile.
Enzyme Inhibition
Research indicates that this compound may interact with various biological targets, particularly enzymes involved in neurotransmission. Studies on similar compounds suggest that they can effectively inhibit AChE activity, which could be a significant mechanism for their neuroprotective effects.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific combination of functional groups. A comparative analysis with similar compounds reveals distinct differences in their biological activities:
Compound Name | Structure Characteristics | Unique Properties |
---|---|---|
4-(4-Hydroxypiperidin-1-yl)benzonitrile | Hydroxypiperidine attached directly to benzonitrile | Different enzyme inhibition profile |
2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile | Hydroxypiperidine at the 3-position | Variations in pharmacokinetics due to position |
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)benzamide | Contains pyrazin moiety instead of nitrile | Different biological activity spectrum |
Case Studies and Research Findings
Several studies have investigated the biological activity of related piperidine compounds. For instance, research on novel allosteric modulators of metabotropic glutamate receptors (mGluR5) has shown that structurally diverse compounds can exhibit significant efficacy in rodent models predictive of CNS disorders . These findings suggest that derivatives of this compound could also be explored for similar therapeutic potentials.
Additionally, studies focusing on histamine H3 receptor antagonists/inverse agonists have demonstrated that modifications to piperidine structures can lead to compounds with high affinities and inhibitory activities against AChE . This reinforces the potential utility of this compound and its derivatives in neuropharmacology.
Properties
IUPAC Name |
2-[(4-hydroxypiperidin-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-9-11-3-1-2-4-12(11)10-15-7-5-13(16)6-8-15/h1-4,13,16H,5-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPODFLYJNEAKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640737 |
Source
|
Record name | 2-[(4-Hydroxypiperidin-1-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887593-76-2 |
Source
|
Record name | 2-[(4-Hydroxypiperidin-1-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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